Adamtsostatin 4
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Overview
Description
Adamtsostatin 4 is an anti-angiogenic peptide, meaning it inhibits the formation of new blood vessels. This compound is primarily used in research related to angiogenesis inhibition, which has significant implications in cancer treatment and other diseases where blood vessel formation plays a critical role .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adamtsostatin 4 is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the peptide chain. The synthesis typically employs solid-phase peptide synthesis (SPPS) methods, where the peptide is assembled on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Adamtsostatin 4 primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its sulfur-containing amino acids like cysteine .
Common Reagents and Conditions
Coupling Reagents: Used in peptide bond formation, such as N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Such as fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups during synthesis.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as dithiothreitol (DTT) for reduction reactions
Major Products Formed
The primary product formed from these reactions is the this compound peptide itself. During oxidation reactions, disulfide bonds may form between cysteine residues, stabilizing the peptide structure .
Scientific Research Applications
Adamtsostatin 4 has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of angiogenesis, which is crucial for tumor growth and metastasis.
Cardiovascular Research: Investigated for its potential to inhibit blood vessel formation in diseases like atherosclerosis.
Wound Healing: Studied for its role in modulating blood vessel formation during the healing process.
Biological Studies: Used to understand the mechanisms of angiogenesis and the role of peptides in cellular processes.
Mechanism of Action
Adamtsostatin 4 exerts its effects by inhibiting the proliferation and migration of endothelial cells, which are essential for blood vessel formation. It targets specific molecular pathways involved in angiogenesis, such as the vascular endothelial growth factor (VEGF) pathway. By binding to receptors on endothelial cells, it prevents the activation of these pathways, thereby inhibiting new blood vessel formation .
Comparison with Similar Compounds
Adamtsostatin 4 is unique due to its specific anti-angiogenic properties. Similar compounds include:
Adamtsostatin 16: Another anti-angiogenic peptide with similar properties but different amino acid sequence.
Adamtsostatin 18: Known for its ability to inhibit cell migration and proliferation.
Aldumastat: A selective inhibitor of ADAMTS-5, used in research related to osteoarthritis.
These compounds share the common feature of inhibiting angiogenesis but differ in their specific targets and mechanisms of action.
Properties
Molecular Formula |
C80H121N27O27S2 |
---|---|
Molecular Weight |
1957.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C80H121N27O27S2/c1-38(2)63(76(131)96-45(19-20-56(82)112)67(122)98-47(24-40-12-5-4-6-13-40)69(124)100-52(35-110)73(128)101-51(34-109)72(127)97-46(78(133)134)17-10-22-88-80(85)86)105-60(116)31-91-57(113)29-90-58(114)30-92-66(121)53(36-135)104-77(132)64(39(3)111)106-68(123)44(16-9-21-87-79(83)84)95-71(126)50(33-108)102-74(129)54(37-136)103-70(125)49(26-62(118)119)94-59(115)32-93-65(120)48(25-41-28-89-43-15-8-7-14-42(41)43)99-75(130)55-18-11-23-107(55)61(117)27-81/h4-8,12-15,28,38-39,44-55,63-64,89,108-111,135-136H,9-11,16-27,29-37,81H2,1-3H3,(H2,82,112)(H,90,114)(H,91,113)(H,92,121)(H,93,120)(H,94,115)(H,95,126)(H,96,131)(H,97,127)(H,98,122)(H,99,130)(H,100,124)(H,101,128)(H,102,129)(H,103,125)(H,104,132)(H,105,116)(H,106,123)(H,118,119)(H,133,134)(H4,83,84,87)(H4,85,86,88)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,63+,64+/m1/s1 |
InChI Key |
BTLDLDSVCSOXGN-GPSCKQOQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)CN |
Origin of Product |
United States |
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